2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione
Description
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione is a fused heterocyclic compound featuring a furo[3,2-d]pyrimidine core substituted with amino (-NH₂) and hydroxy (-OH) groups at the 2- and 7-positions, respectively, along with dione functionalities at the 4- and 6-positions. Its fused oxygen-containing furo ring distinguishes it from related pyrimidine derivatives, which often exhibit varied pharmacological properties depending on substituents and ring systems .
Properties
Molecular Formula |
C6H5N3O4 |
|---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2-amino-7-hydroxy-3,7-dihydrofuro[3,2-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H5N3O4/c7-6-8-1-2(10)5(12)13-3(1)4(11)9-6/h2,10H,(H3,7,8,9,11) |
InChI Key |
RZRWZPJEXUZSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C2=C(C(=O)NC(=N2)N)OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Comparison with D13 (Pyrimidoquinoline Derivative)
- Structural Differences: D13 contains a pyrimido[4,5-b]quinoline scaffold with a dihydroxyphenyl group and methylthio substituent, whereas the target compound features a furo-pyrimidine system with amino and hydroxy groups.
- Functional Implications: D13’s antifungal activity is attributed to CYP51 inhibition via hydrophobic interactions (methylthio) and hydrogen bonding (dihydroxyphenyl) .
Comparison with 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Structural Differences : The pyrazolo-pyrimidine core lacks the oxygen-rich furo ring but shares the dione motif.
- Functional Implications : The absence of polar substituents (e.g., -OH, -NH₂) in this analog may reduce hydrogen-bonding capacity, limiting biological activity compared to the target compound .
Comparison with 3H-Pyridine-2,6-dione
- Structural Differences : This simpler pyridine-dione lacks fused rings and substituents, resulting in reduced molecular complexity.
- Functional Implications : The target compound’s fused system likely confers greater rigidity and binding specificity compared to pyridine-dione derivatives, which are often used as building blocks in drug design .
Research Findings and Implications
- Antifungal Potential: Molecular modeling of D13 highlights the importance of substituent orientation for CYP51 binding . The target compound’s -NH₂ and -OH groups could optimize interactions with fungal enzyme active sites, though experimental validation is needed.
- Solubility and Bioavailability : The hydrophilic groups in the target compound may address limitations of analogs like D13, which relies on hydrophobic methylthio for activity but may suffer from poor solubility.
Biological Activity
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyrimidine and furan ring system, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of 194.15 g/mol. The presence of amino and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of furo[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the core structure can enhance activity against various bacterial strains. A comparative study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. For example, one study reported a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure .
Enzyme Inhibition
2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione has shown promise as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The inhibition constant (Ki) was determined to be around 20 nM, indicating strong binding affinity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various furo[3,2-d]pyrimidine derivatives against clinical isolates. The results indicated that compounds with additional halogen substitutions exhibited enhanced activity against Gram-positive bacteria. Notably, one derivative achieved an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on the anticancer properties, researchers treated human breast cancer cells with varying concentrations of 2-amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione. Flow cytometry analysis revealed a significant increase in apoptotic cells at doses greater than 25 µM after 24 hours. This study highlights the compound's potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : As mentioned earlier, the inhibition of DHFR disrupts folate metabolism critical for DNA synthesis.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways through caspase activation.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
